molecular formula C13H11NO3 B1294581 N-1-Naphthoylglycine CAS No. 75446-60-5

N-1-Naphthoylglycine

Cat. No.: B1294581
CAS No.: 75446-60-5
M. Wt: 229.23 g/mol
InChI Key: YQHPVWRRSORYIV-UHFFFAOYSA-N
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Description

N-1-Naphthoylglycine is a glycine derivative in which the amino group is acylated with a 1-naphthoyl group. Structurally, it consists of a naphthalene ring system (C₁₀H₇) linked via a carbonyl group to the nitrogen of glycine (NH-CH₂-COOH).

Properties

IUPAC Name

2-(naphthalene-1-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12(16)8-14-13(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHPVWRRSORYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226361
Record name Glycine, N-(1-naphthalenylcarbonyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID20226361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75446-60-5
Record name N-(1-Naphthalenylcarbonyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75446-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(1-naphthalenylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075446605
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Record name NSC522193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522193
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N-(1-naphthalenylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-1-Naphthoylglycine can be synthesized through several methods. One common approach involves the reaction of 1-naphthoyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-1-Naphthoylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-1-Naphthoylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1-Naphthoylglycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can

Biological Activity

N-1-Naphthoylglycine, an organic compound with the molecular formula C13H11NO3, is a derivative of glycine where the amino group is substituted with a naphthoyl group. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic applications and mechanisms of action.

This compound is believed to interact with specific molecular targets within biological systems, modulating their activity. Its mechanism of action may involve:

  • Enzyme Interaction : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways.
  • Receptor Modulation : It could interact with receptors involved in various signaling pathways, potentially affecting cellular responses.

Research Findings

Recent studies have explored the biological implications of this compound, including its potential anti-inflammatory and anticancer properties. For instance:

  • Anti-inflammatory Activity : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells, although further investigations are needed to understand its efficacy and mechanisms fully.

Toxicological Profile

The toxicological profile of this compound is crucial for assessing its safety in potential therapeutic applications. Key findings include:

  • Metabolism : The compound undergoes extensive metabolic transformations, which can lead to various metabolites that may exhibit different biological activities.
  • Potential Toxicity : While specific toxicity data for this compound is limited, related compounds have shown cytotoxic effects, necessitating careful evaluation in clinical contexts.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionModulates enzyme activity
Receptor ModulationAffects signaling pathways

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on macrophage cells. The results indicated a significant reduction in the production of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro studies conducted on non-small cell lung cancer (NSCLC) cells demonstrated that this compound could induce apoptosis through the intrinsic pathway. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of N-1-Naphthoylglycine include:

  • N-Phthaloylglycine : Features a phthalimide group instead of naphthoyl.
  • N-Formylglycine : Substitutes the naphthoyl group with a formyl moiety.
  • N-1-Naphthylacetamide : Contains an acetamide group attached to the naphthyl ring.
  • O-(2-Naphthyl)glycolic Acid : A glycolic acid derivative with a 2-naphthyl ether group.

Physical and Chemical Properties

The table below summarizes available

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound C₁₃H₁₁NO₃ 233.23 (calculated) Not available High hydrophobicity, UV fluorescence
N-Phthaloylglycine C₁₀H₇NO₄ 205.17 (calculated) Not provided Rigid structure, low water solubility
N-Formylglycine C₃H₅NO₃ 103.08 2491-15-8 Water-soluble, hydrolytically labile
N-1-Naphthylacetamide C₁₂H₁₁NO 185.22 (calculated) Not available Lipophilic, stable under basic conditions
O-(2-Naphthyl)glycolic Acid C₁₂H₁₀O₃ 202.21 (calculated) Not available Chelating ability, moderate solubility

Notes:

  • N-Formylglycine is the only compound with a verified CAS number .

Research Findings

  • N-Formylglycine : Safety data highlights its irritant properties, necessitating precautions during handling (e.g., eye flushing, protective gear) .
  • Naphthoyl Derivatives : The aromatic naphthoyl group enhances UV detectability, making such compounds valuable in analytical chemistry (e.g., glycan labeling) .
  • Phthaloyl vs. Naphthoyl : Phthaloyl groups offer superior rigidity, while naphthoyl systems provide stronger fluorescence, influencing their respective roles in peptide synthesis and optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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